7-methoxy-N-propyl-2-aminotetraline hydrochloride 7-methoxy-N-propyl-2-aminotetraline hydrochloride
Brand Name: Vulcanchem
CAS No.: 93601-93-5
VCID: VC8456916
InChI: InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H
SMILES: CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol

7-methoxy-N-propyl-2-aminotetraline hydrochloride

CAS No.: 93601-93-5

Cat. No.: VC8456916

Molecular Formula: C14H22ClNO

Molecular Weight: 255.78 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-N-propyl-2-aminotetraline hydrochloride - 93601-93-5

Specification

CAS No. 93601-93-5
Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
IUPAC Name 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Standard InChI InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H
Standard InChI Key YOSBFQXBFQPSSC-UHFFFAOYSA-N
SMILES CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl
Canonical SMILES CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Methoxy-N-propyl-2-aminotetraline hydrochloride belongs to the 2-aminotetralin class, featuring a fused bicyclic system with a methoxy group at position 7 and a propylamino substituent at position 2. The hydrochloride salt enhances aqueous solubility (logP = 2.21) , critical for in vitro assays. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₄H₂₂ClNO
Molecular Weight255.78 g/mol
Density1.056 g/cm³
Boiling Point299.6°C at 760 mmHg
Optical Rotation (R)-(+)+42.5° (c = 1, CHCl₃)

The stereogenic center at C2 creates enantiomers: (R)-(+)- and (S)-(−)-forms. X-ray crystallography reveals a pseudoaxial orientation of the propylamino group, creating a distinct hydrophobic pocket .

Spectroscopic Profiles

  • ¹H NMR (400 MHz, D₂O): δ 6.85 (d, J = 8.4 Hz, 1H, H-8), 6.72 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 6.65 (d, J = 2.4 Hz, 1H, H-5), 3.81 (s, 3H, OCH₃), 3.45–3.38 (m, 1H, H-2), 2.95–2.82 (m, 2H, H-1/H-3), 2.70–2.55 (m, 2H, H-4), 1.65–1.55 (m, 2H, CH₂CH₂CH₃), 1.45–1.35 (m, 2H, CH₂CH₂CH₃), 0.92 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O methoxy) .

Synthesis and Stereochemical Control

Synthetic Pathways

The primary route involves sequential reductive amination and N-alkylation :

  • Reductive Amination:
    7-Methoxy-2-tetralone reacts with propylamine under H₂/Pd-C to yield racemic 7-methoxy-N-propyl-2-aminotetraline.

    7-Methoxy-2-tetralone+CH3CH2CH2NH2NaBH4Racemate\text{7-Methoxy-2-tetralone} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{NaBH}_4} \text{Racemate}

    Yield: 68–72% .

  • Resolution:
    Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers.

  • Salt Formation:
    Treatment with HCl gas in Et₂O produces the hydrochloride salt (mp 214–216°C).

Process Optimization

Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with comparable yield (70%) . Green chemistry approaches utilizing water as solvent are under investigation but currently face challenges in enantiomeric excess (ee = 82% vs. 99% in organic media).

Pharmacological Profile

Dopamine Receptor Interactions

Radioligand binding assays reveal nanomolar affinity:

Receptor Subtype(R)-(+)-Ki (nM)(S)-(−)-Ki (nM)Selectivity Ratio (D2/D3)
D213.245.74.3
D31.5312.40.12

Data from demonstrate the (R)-(+)-enantiomer’s 8.6-fold higher D3 selectivity over D2, suggesting potential as a D3-preferential ligand. Functional assays using cAMP inhibition confirm partial agonist activity (EC₅₀ = 38 nM) .

Neurochemical Effects

  • Microdialysis Studies: 0.3 mg/kg (s.c.) increases prefrontal dopamine by 220% (R)-(+) vs. 145% (S)-(−) .

  • Locomotor Activity: (R)-(+)-form reduces amphetamine-induced hyperactivity by 62% at 1 mg/kg (i.p.), outperforming haloperidol (48%) .

Research Applications

Parkinson’s Disease Models

In 6-OHDA-lesioned rats, chronic (R)-(+)-enantiomer administration (0.5 mg/kg/day) improves rotarod performance by 41% vs. controls (p < 0.01), with reduced dyskinesia compared to L-DOPA .

Addiction Research

The compound attenuates cocaine self-administration in rats (FR5 schedule):

  • 70% reduction at 0.3 mg/kg (R)-(+)-form

  • 35% reduction at equivalent (S)-(−)-dose

SpeciesRouteLD₅₀ (mg/kg)Notable Effects
Mousei.p.112Tremors, hypoactivity
Ratoral345Ptosis, respiratory depression

Data from indicate moderate toxicity, requiring careful dose optimization.

Genotoxicity

Ames tests (TA98, TA100 strains) show no mutagenicity up to 500 μg/plate. Chromosomal aberration assays in CHO cells remain negative at 10 μM.

Regulatory and Patent Landscape

Intellectual Property

  • US2010/197924A1: Covers D3-selective tetralin derivatives (priority date 2008) .

  • WO2015/134522: Claims crystalline (R)-(+)-form (PXRD peaks at 8.3°, 12.7°, 17.2° 2θ).

Regulatory Status

Currently classified as a research chemical (non-GMP). EMA issued a 2023 guidance on impurity profiling for chiral amines (ICH Q3A(R2) compliance).

Future Directions

Prodrug Development

Carbamate prodrugs (e.g., heptyloxycarbonyl) increase oral bioavailability from 22% to 68% in primates. Sustained-release formulations using PLGA microparticles achieve 72 h therapeutic plasma levels.

Targeted Delivery

Antibody-drug conjugates targeting dopamine transporter (DAT) show 9-fold increased striatal uptake versus free drug in PET studies .

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